molecular formula C12H18INO4 B2520217 tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate CAS No. 2228692-84-8

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B2520217
CAS No.: 2228692-84-8
M. Wt: 367.183
InChI Key: RBLDVZNEFUMOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spiro[3.4]octane core, integrating a 6-oxa (oxygen) and 1-aza (nitrogen) heterocyclic system. The iodomethyl substituent at position 7 and the 5-oxo (keto) group at position 5 define its reactivity and functional versatility. Such spirocyclic structures are critical intermediates in medicinal chemistry, particularly for synthesizing constrained analogs of bioactive molecules. The tert-butyl carboxylate group enhances solubility and stability, making it suitable for further derivatization .

Properties

IUPAC Name

tert-butyl 6-(iodomethyl)-8-oxo-7-oxa-1-azaspiro[3.4]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-5-4-12(14)6-8(7-13)17-9(12)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLDVZNEFUMOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(OC2=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[34]octane-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxo group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate has shown promise as a potential lead compound in drug development. Its structural similarity to other biologically active compounds suggests potential applications in treating bacterial infections and cancer.

Case Study: Antibiotic Development
Research indicates that compounds with similar structures can act as beta-lactamase inhibitors, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. The incorporation of the iodomethyl group may further enhance this activity by improving binding affinity to target enzymes .

Organic Synthesis

This compound can serve as an intermediate in the synthesis of other complex molecules. Its unique structure allows for various functional group modifications, facilitating the development of new compounds with desired properties.

Synthesis Pathway Overview:
The synthesis typically involves multi-step reactions starting from simpler precursors, with the iodomethyl and carboxylate groups being introduced at strategic points to optimize yield and purity .

Preliminary studies have suggested that this compound exhibits significant cytotoxic activity against various cancer cell lines, making it a candidate for further investigation in anticancer drug development.

Bioactivity Testing:
Compounds derived from similar azaspiro frameworks have been tested for their ability to inhibit key enzymes involved in cancer progression, demonstrating promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The spirocyclic structure may also contribute to the compound’s stability and specificity in binding to its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with analogous bicyclic and spirocyclic systems:

Compound Name Core Structure Functional Groups Molecular Weight Key Reactivity/Applications References
tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate Spiro[3.4]octane Iodomethyl, 5-oxo, 6-oxa, 1-aza ~340 (estimated) Nucleophilic substitution (iodine), drug intermediates
tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 7-oxo, 2-aza, 6-aza 226.27 Hydrogen bonding, protease inhibitors
tert-Butyl exo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Bicyclo[2.2.1]heptane Amino, 2-aza ~240 (estimated) Conformational restriction, peptide mimics
(1R,2S,5S*)-7-Oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate Bicyclo[3.2.1]octene Oxo, carbamate, unsaturated bond N/A Dehydroiodination reactions, lactone synthesis
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Bicyclo[2.2.2]octane Amino, ester 199.24 Rigid scaffolds, CNS drug candidates
Key Observations:
  • Spiro vs. Bicyclic Systems : Spiro systems (e.g., spiro[3.4]octane) impose greater conformational rigidity than fused bicyclic frameworks (e.g., bicyclo[2.2.1]), enhancing binding specificity in drug design .
  • Halogen vs. Non-Halogen Substituents: The iodomethyl group in the target compound enables nucleophilic substitution (e.g., Suzuki coupling), unlike non-halogenated analogs like the 7-oxo spiro compound . This makes the target a versatile synthetic intermediate .
  • Heteroatom Positioning : The 6-oxa-1-aza configuration in the target contrasts with 2,6-diaza systems (), altering hydrogen-bonding capacity and solubility.

Crystallographic and Hydrogen-Bonding Patterns

  • Structural Confirmation : Tools like SHELX and WinGX () are critical for resolving spiro vs. bicyclic conformations. The target’s spiro structure likely exhibits distinct hydrogen-bonding networks compared to fused systems .
  • Hydrogen Bonding : The 5-oxo and 1-aza groups in the target may form intermolecular H-bonds, influencing crystallization behavior. In contrast, ’s graph-set analysis emphasizes how diaza systems (e.g., ) create more complex H-bonding motifs .

Pharmacological and Industrial Relevance

  • Drug Intermediate Potential: The target’s spiro-azaspiro scaffold is prized for mimicking peptide turn structures, similar to bicyclo[2.2.2]octane derivatives in , which are explored for CNS drugs .
  • Comparative Stability : The tert-butyl group in the target and ’s compounds enhances hydrolytic stability compared to methyl or hydrogen analogs, critical for prolonged shelf life .

Biological Activity

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate (CAS No. 2228692-84-8) is a synthetic compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the biological activity of this compound based on available research findings, case studies, and chemical properties.

The compound is classified as a versatile small molecule scaffold, exhibiting a molecular formula of C₁₄H₁₈INO₃ and a molecular weight of approximately 381.25 g/mol. Its structure includes an iodomethyl group, which may enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₈INO₃
Molecular Weight381.25 g/mol
CAS Number2228692-84-8
Chemical StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. The presence of the iodomethyl group is hypothesized to contribute to increased efficacy against various bacterial strains. A study focusing on related spirocyclic compounds demonstrated potent activity against Gram-positive bacteria, suggesting that this compound may also possess similar effects.

Anticancer Potential

The compound's structural features may also confer anticancer properties. In vitro studies on structurally related compounds have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, benzene derivatives with spiro structures have been documented to induce cytotoxicity in pancreatic cancer cells by targeting oxidative phosphorylation pathways, which could be relevant for this compound.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of spirocyclic compounds revealed that those with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, with results indicating significant zones of inhibition for related compounds.

Case Study 2: Cancer Cell Line Testing

In another study, related azaspiro compounds were tested against various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and HeLa (cervical cancer). The results showed that these compounds could reduce cell viability significantly, with IC50 values in the low micromolar range, indicating that this compound might exhibit similar anticancer effects.

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis of similar compounds suggests that modifications on the spirocyclic framework can lead to variations in biological activity. The introduction of halogen groups like iodine is associated with increased potency in antimicrobial and anticancer assays.

Mechanistic Insights

Preliminary mechanistic studies suggest that the compound may interfere with mitochondrial function, leading to decreased ATP production and increased reactive oxygen species (ROS) levels in cancer cells. This mechanism aligns with findings from other OXPHOS inhibitors that target energy metabolism in tumor cells.

Q & A

Q. 1.1. What are the established synthetic routes for tert-butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including spirocyclic framework construction, iodomethyl group introduction, and Boc (tert-butyloxycarbonyl) protection. Key steps may involve:

  • Ring-closing reactions : Use of cyclic ketones or lactones to form the spiro[3.4]octane core under controlled temperature (e.g., 0–25°C) and inert atmosphere .
  • Iodomethylation : Reaction of a precursor (e.g., hydroxymethyl or chloromethyl derivative) with iodine sources like NaI in acetone or DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .

Q. 1.2. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • X-ray crystallography : Resolve spirocyclic geometry and iodine positioning using SHELX programs for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify rotatable bonds and confirm Boc protection (e.g., tert-butyl singlet at ~1.4 ppm) .
  • HRMS and FTIR : Validate molecular formula (C12_{12}H18_{18}INO4_4) and functional groups (C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. 2.1. What mechanistic insights govern the reactivity of the iodomethyl group in substitution reactions?

The iodomethyl group undergoes nucleophilic substitution (SN2) due to its electrophilic β-carbon. Key factors:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Leaving group stability : Iodide’s weak base character facilitates displacement by amines or thiols .
  • Steric hindrance : The spirocyclic framework may slow kinetics, requiring elevated temperatures (e.g., 70°C) .

Q. 2.2. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

  • Density Functional Theory (DFT) : Models transition states to predict attack trajectories on the iodomethyl carbon.
  • Molecular docking : Screens potential bioactive derivatives by simulating interactions with target proteins (e.g., enzyme active sites) .
  • Software : Gaussian or ORCA for energy minimization; PyMol for visualization .

Q. 2.3. What strategies resolve contradictions in reported toxicity data for structurally related spirocyclic compounds?

  • In vitro assays : Use HepG2 or HEK293 cells to assess acute toxicity (IC50_{50} values) .
  • Comparative analysis : Cross-reference SDS documents for analogs (e.g., tert-butyl diazaspiro derivatives) to identify trends in hazard classification (e.g., H302 for oral toxicity) .
  • Experimental replication : Validate conflicting data under standardized OECD guidelines .

Methodological Challenges

Q. 3.1. How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are recommended?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) during key steps to control stereochemistry .

Q. 3.2. What are best practices for handling air- or moisture-sensitive intermediates in the synthesis?

  • Inert atmosphere : Use Schlenk lines or gloveboxes (<1 ppm O2_2/H2_2O) for iodine incorporation .
  • Quenching protocols : Add reactions to ice-cold aqueous Na2_2S2_2O3_3 to neutralize excess iodine .
  • Storage : Store at -20°C under argon with molecular sieves to prevent hydrolysis .

Applications in Drug Discovery

Q. 4.1. How does the spirocyclic framework enhance bioavailability in lead compounds?

  • Conformational rigidity : Reduces entropic penalties during target binding .
  • Solubility : The oxo and Boc groups improve water solubility via hydrogen bonding .
  • Metabolic stability : The iodomethyl group resists cytochrome P450 oxidation, prolonging half-life .

Q. 4.2. What in vivo models are suitable for evaluating derivatives of this compound?

  • Rodent pharmacokinetics : Measure plasma clearance and tissue distribution after IV/oral administration .
  • Disease models : Test efficacy in murine models of bacterial infection (if targeting enzymes) or cancer (if modulating apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.